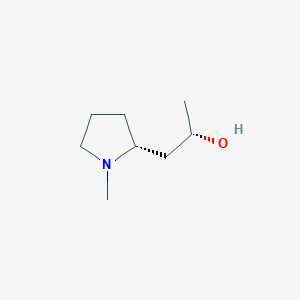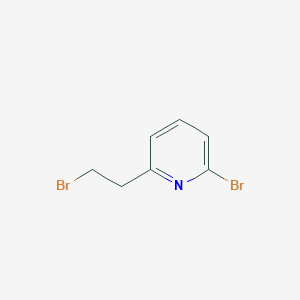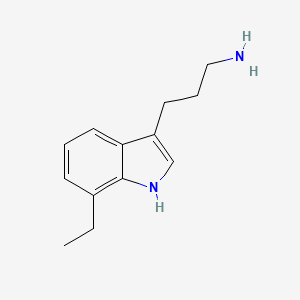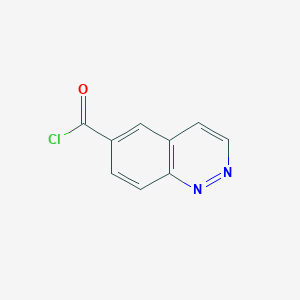
Cinnoline-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline-6-carbonyl chloride is a derivative of cinnoline, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-6-carbonyl chloride typically involves the chlorination of cinnoline-6-carboxylic acid. One common method is to react cinnoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cinnoline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to cinnoline-6-carboxaldehyde or cinnoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, oxidation reactions can convert this compound to higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols and Aldehydes: Resulting from reduction reactions.
Applications De Recherche Scientifique
Cinnoline-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of cinnoline-6-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparaison Avec Des Composés Similaires
Cinnoline-6-carbonyl chloride can be compared with other similar compounds such as:
Quinoline-6-carbonyl chloride: Similar in structure but with a nitrogen atom at position 1 instead of 2.
Isoquinoline-6-carbonyl chloride: Another isomer with the nitrogen atom at position 2 but in a different ring system.
Phthalazine-6-carbonyl chloride: An isomeric compound with nitrogen atoms at positions 1 and 4.
Propriétés
Numéro CAS |
519141-64-1 |
|---|---|
Formule moléculaire |
C9H5ClN2O |
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
cinnoline-6-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H |
Clé InChI |
SYIGJEDJKCLREG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=N2)C=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



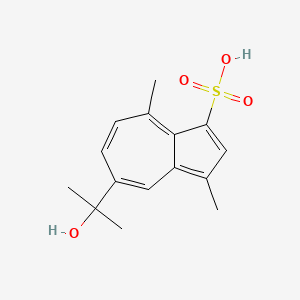
![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
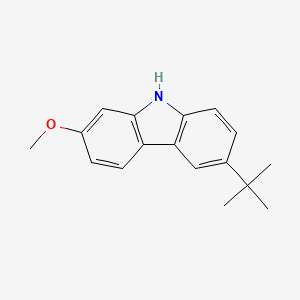
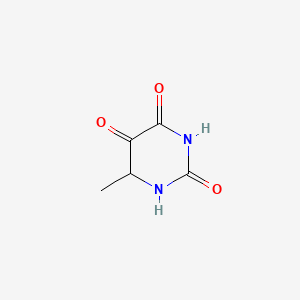

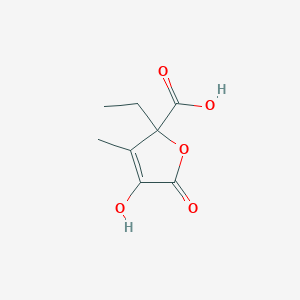

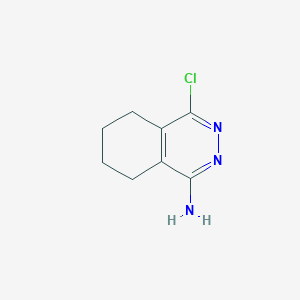
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
